3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile is an organic compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known pyrazine derivative used as an anti-tubercular agent.
Pyrazine-2-carbonitrile: A simpler pyrazine derivative with potential biological activities.
Uniqueness
3-Amino-6-(hex-1-yn-1-yl)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
108472-97-5 |
---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-amino-6-hex-1-ynylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H12N4/c1-2-3-4-5-6-9-8-14-11(13)10(7-12)15-9/h8H,2-4H2,1H3,(H2,13,14) |
InChI Key |
PWWFZKMUFKVYLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CN=C(C(=N1)C#N)N |
Origin of Product |
United States |
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